molecular formula C23H20N8O4 B11099601 4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol

Cat. No.: B11099601
M. Wt: 472.5 g/mol
InChI Key: FZOXQBGUPBUWCX-ZVHZXABRSA-N
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Description

4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, which is a common motif in many biologically active molecules, and a nitrophenol group, which is known for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol typically involves multiple steps:

    Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino groups: The triazine ring is then functionalized with amino groups through nucleophilic substitution reactions.

    Attachment of the hydrazinylidene group: This step involves the reaction of the functionalized triazine with hydrazine derivatives.

    Final coupling with the nitrophenol group: The final product is obtained by coupling the intermediate with a nitrophenol derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenol group can undergo oxidation to form various oxidized products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the nitrophenol group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets. The triazine ring and nitrophenol group may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazine-2-amine
  • 2-nitrophenol derivatives
  • Hydrazinylidene derivatives

Uniqueness

The uniqueness of 4-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol lies in its combination of a triazine ring, nitrophenol group, and hydrazinylidene linkage. This combination imparts unique chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C23H20N8O4

Molecular Weight

472.5 g/mol

IUPAC Name

4-[(E)-[[4-anilino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol

InChI

InChI=1S/C23H20N8O4/c1-35-18-10-8-17(9-11-18)26-22-27-21(25-16-5-3-2-4-6-16)28-23(29-22)30-24-14-15-7-12-20(32)19(13-15)31(33)34/h2-14,32H,1H3,(H3,25,26,27,28,29,30)/b24-14+

InChI Key

FZOXQBGUPBUWCX-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-]

Origin of Product

United States

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